![molecular formula C11H13ClN2O4 B13546564 2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid](/img/structure/B13546564.png)
2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid is an organic compound with the molecular formula C11H13ClN2O4 It is known for its unique chemical structure, which includes a chloro-nitro substituted phenyl ring attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid typically involves the following steps:
Nitration: The starting material, 5-chloro-2-nitroaniline, is prepared by nitration of 2-chloroaniline using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrated product is then reacted with 3-methylbutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
Reduction: 2-[(5-Amino-2-nitrophenyl)amino]-3-methylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
2-Amino-2′-chloro-5-nitrobenzophenone: Similar structure with a benzophenone moiety.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains a methanone group instead of a butanoic acid derivative.
Uniqueness
2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid is unique due to its combination of a chloro-nitro substituted phenyl ring with an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H13ClN2O4 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC名 |
2-(5-chloro-2-nitroanilino)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClN2O4/c1-6(2)10(11(15)16)13-8-5-7(12)3-4-9(8)14(17)18/h3-6,10,13H,1-2H3,(H,15,16) |
InChIキー |
BCZLWJUINMQTQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


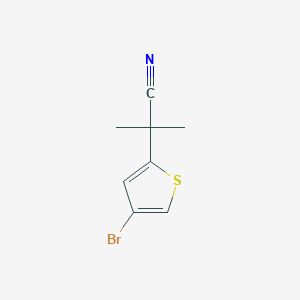

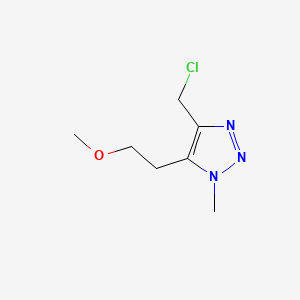


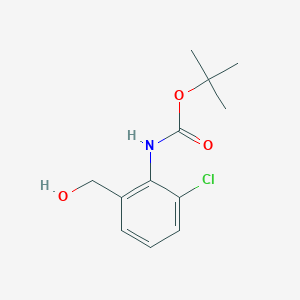
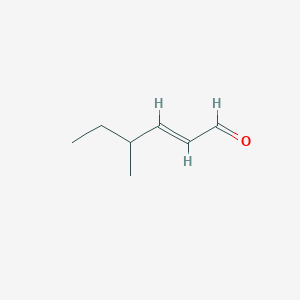
![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)

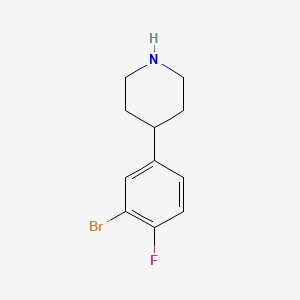
![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide](/img/structure/B13546545.png)
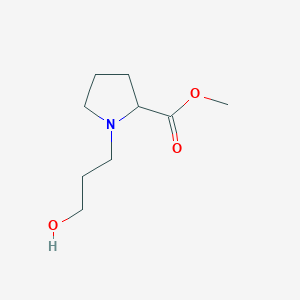
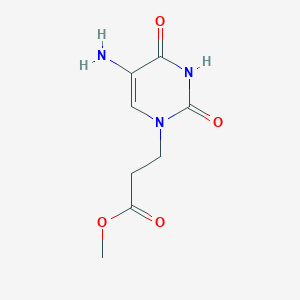
![3-{4-[Cyclohexyl(2-methylpropyl)amino]-3-{[(4-methylphenyl)carbamoyl]amino}phenyl}butanoic acid](/img/structure/B13546555.png)
